molecular formula C15H22N2O4 B11793172 2-(3,4-Dimethoxyphenyl)-2-(piperidin-3-yloxy)acetamide

2-(3,4-Dimethoxyphenyl)-2-(piperidin-3-yloxy)acetamide

Katalognummer: B11793172
Molekulargewicht: 294.35 g/mol
InChI-Schlüssel: ATFQMWMYWMJVRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-Dimethoxyphenyl)-2-(piperidin-3-yloxy)acetamide is a chemical compound that belongs to the class of acetamides. This compound is characterized by the presence of a dimethoxyphenyl group and a piperidin-3-yloxy group attached to an acetamide backbone. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-2-(piperidin-3-yloxy)acetamide typically involves the reaction of 3,4-dimethoxyphenylacetic acid with piperidin-3-ol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

For industrial production, the process may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-Dimethoxyphenyl)-2-(piperidin-3-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidin-3-yloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetamides or ethers.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-(piperidin-3-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-2-(piperidin-4-yloxy)acetamide
  • 2-(3,4-Dimethoxyphenyl)-2-(morpholin-3-yloxy)acetamide
  • 2-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-3-yloxy)acetamide

Uniqueness

2-(3,4-Dimethoxyphenyl)-2-(piperidin-3-yloxy)acetamide is unique due to its specific structural features, such as the position of the piperidin-3-yloxy group, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Eigenschaften

Molekularformel

C15H22N2O4

Molekulargewicht

294.35 g/mol

IUPAC-Name

2-(3,4-dimethoxyphenyl)-2-piperidin-3-yloxyacetamide

InChI

InChI=1S/C15H22N2O4/c1-19-12-6-5-10(8-13(12)20-2)14(15(16)18)21-11-4-3-7-17-9-11/h5-6,8,11,14,17H,3-4,7,9H2,1-2H3,(H2,16,18)

InChI-Schlüssel

ATFQMWMYWMJVRU-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C(C(=O)N)OC2CCCNC2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.